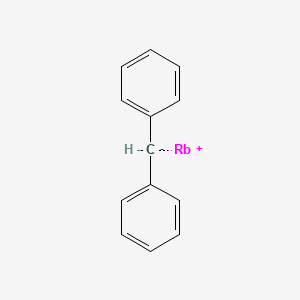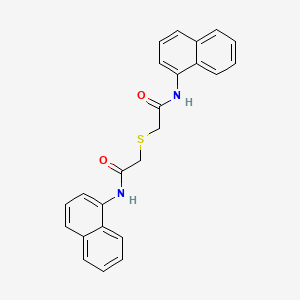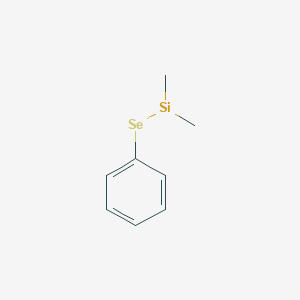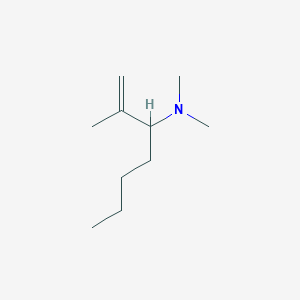
Rubidium diphenylmethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium diphenylmethanide is an organometallic compound that features a rubidium ion bonded to a diphenylmethanide ligand This compound is part of the broader class of alkali metal diphenylmethanides, which are known for their interesting structural and reactivity properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium diphenylmethanide can be synthesized through a reaction involving diphenylmethane and rubidium metal. The process typically involves the deprotonation of diphenylmethane by rubidium, resulting in the formation of this compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenges in industrial production include maintaining an inert atmosphere and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
Rubidium diphenylmethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield rubidium and diphenylmethane.
Substitution: this compound can participate in substitution reactions where the diphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and other electrophiles can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Rubidium and diphenylmethane.
Substitution: Depending on the substituent, various rubidium organometallic compounds can be formed.
Scientific Research Applications
Rubidium diphenylmethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Medicine: While not widely used in medicine, this compound’s potential for developing new pharmaceuticals is being explored.
Industry: The compound’s reactivity and binding properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
Rubidium diphenylmethanide exerts its effects through its metal-ligand interactions. The rubidium ion forms a bond with the diphenylmethanide ligand, resulting in a stable organometallic complex. This complex can undergo various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the ligands and the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium diphenylmethanide
- Sodium diphenylmethanide
- Cesium diphenylmethanide
Comparison
Rubidium diphenylmethanide is unique among alkali metal diphenylmethanides due to its specific metal-ligand binding modes and reactivity. Compared to potassium and sodium diphenylmethanides, this compound exhibits different solid-state modifications and reactivity patterns. Cesium diphenylmethanide, while similar in some respects, also shows distinct differences in its chemical behavior.
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its importance in the field of organometallic chemistry.
Properties
CAS No. |
61187-02-8 |
|---|---|
Molecular Formula |
C13H11Rb |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChI Key |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)




![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)

